

metabolic flux analysis using Nitromethane-13C

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Compound of Interest

Compound Name: Nitromethane-13C

CAS No.: 32480-00-5

Cat. No.: B1600542

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Application Note: Metabolic Flux Analysis using **Nitromethane-13C**

Abstract

This application note details the specialized utility of **Nitromethane-13C** (

) in metabolic flux analysis (MFA). Unlike standard glycolytic tracers (e.g., [U-13C]Glucose), **Nitromethane-13C** serves two distinct, high-value functions: (1) as a direct metabolic probe for oxidative denitrification and C1-assimilation pathways in methylotrophs and environmental bacteria, and (2) as a critical synthetic precursor for generating position-specific [1-13C]-hexoses via the Henry (nitroaldol) reaction. This guide provides step-by-step protocols for both applications, ensuring researchers can leverage this tracer for high-resolution fluxomics.

Introduction: The Dual Role of Nitromethane-13C

Metabolic Flux Analysis (MFA) relies on the precise tracking of carbon atoms through cellular networks.^[1] While glucose and glutamine are the "workhorses" of MFA, they often lack the resolution required to distinguish specific entry points in C1 metabolism or to generate custom isotopomers for pathway-specific bottlenecks.

Nitromethane-13C fills this gap through two mechanisms:

- Direct Probing of Nitro-Metabolism: In specific bacterial strains (e.g., Pseudomonas, Methylobacterium, Neurospora), nitromethane is detoxified by Nitronate Monooxygenase (NMO). The

label is released as

-formaldehyde, which is then assimilated into the Serine or RuMP cycles. This allows for the specific measurement of detoxification flux versus biomass assimilation.

- Chemo-Enzymatic Tracer Synthesis: For mammalian MFA, cost-effective access to position-specific tracers (e.g., [1-¹³C]Mannose or [1-¹³C]Galactose) is often a bottleneck. **Nitromethane-¹³C** is the ideal "C1 donor" to extend carbon chains, allowing researchers to synthesize their own high-purity tracers from cheaper pentose precursors.

Protocol A: Synthesis of [1-¹³C]-Hexose Tracers

Use Case: Creating custom tracers for mammalian or microbial MFA when commercial stocks are unavailable or cost-prohibitive.

Principle: The Henry Reaction (Nitroaldol) adds a nitromethane unit to an aldehyde. By reacting **Nitromethane-¹³C** with a pentose (e.g., Arabinose), one creates a nitro-alcohol intermediate. The subsequent Nef Reaction converts the nitro group into an aldehyde, yielding a hexose labeled exclusively at the C1 position.

Materials

- Precursor: D-Arabinose (unlabeled) or other pentose.
- Tracer: **Nitromethane-¹³C** (99% enrichment).
- Reagents: Sodium methoxide (NaOMe), Sulfuric acid (), Amberlite IR-120 (form).
- Analysis: -NMR (to verify C1 enrichment).

Step-by-Step Synthesis Workflow

- Condensation (Henry Reaction):
 - Dissolve D-Arabinose (10 mmol) in dry methanol.
 - Add **Nitromethane-13C** (12 mmol) and NaOMe (1.0 eq).
 - Stir at 0°C for 4 hours. The nucleophilic
-nitronate attacks the aldehyde of arabinose.
 - Result: Formation of 1-deoxy-1-nitro-[1-13C]-mannitol/glucitol epimers.
- The Nef Reaction (Conversion to Aldehyde):
 - Dissolve the sodium nitronate salt (precipitate from step 1) in water.
 - Add dropwise to 2M
at 0°C (The "Nef" conditions).
 - Mechanism:^[2]^[3]^[4]^[5] The acid hydrolysis converts the
group into a carbonyl (
).
 - Critical Check: Ensure pH < 1 to prevent side reactions (e.g., formation of oximes).
- Purification:
 - Neutralize with barium carbonate or ion-exchange resin.
 - Separate glucose/mannose epimers using cation-exchange chromatography (
form).
- Validation:

- Perform

-NMR.
- Target Signal: A doublet at ~92-96 ppm (anomeric carbon) confirming C1 labeling.

Protocol B: Direct MFA of C1-Assimilation

Use Case: Quantifying flux through the "Formaldehyde Node" in Methylootrophs or Xenobiotic-degrading bacteria.

Biological Mechanism: The enzyme Nitronate Monooxygenase (NMO) (EC 1.13.12.[6]16) oxidizes alkyl nitronates.

The labeled formaldehyde then branches:

- Oxidation:

Formate

CO

(Energy generation).

- Assimilation:

Serine Cycle or RuMP Cycle (Biomass).

Experimental Setup

Parameter	Specification	Notes
Organism	Methylobacterium extorquens, Pseudomonas aeruginosa, or Neurospora crassa	Strains must express nmo or p3no genes.
Medium	Minimal Medium (M9 or Hypho)	Carbon-limited to force assimilation of the tracer.
Tracer Conc.	1–5 mM Nitromethane-13C	Toxic: Do not exceed 10 mM. Induces NMO expression.
Co-Substrate	Succinate or Methanol (low conc.)	Required to prime the TCA cycle if the strain is not a strict methylotroph.

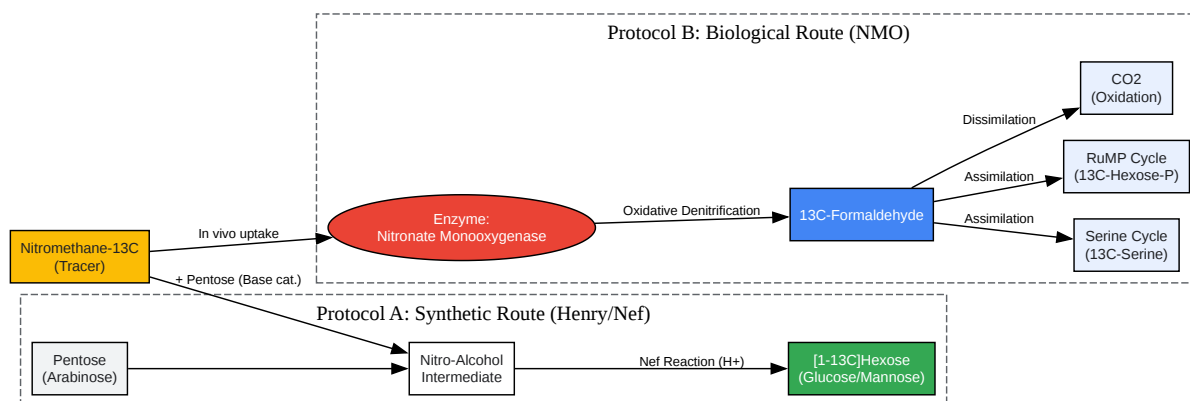
Workflow

- Inoculation & Acclimatization:
 - Grow precultures in the presence of 0.5 mM unlabeled nitromethane to induce NMO expression.
 - Wash cells 2x with PBS to remove unlabeled carbon.
- Labeling Phase:
 - Inoculate into main culture containing 2 mM **Nitromethane-13C**.
 - Incubate at optimal temp (e.g., 30°C) with vigorous shaking (aeration is critical for NMO activity).
- Quenching & Extraction:
 - Timepoints: Harvest at mid-log phase (OD600 ~0.6).
 - Quench: Rapid injection into -40°C Methanol (60% v/v).
 - Extraction: Chloroform/Methanol/Water extraction to separate polar metabolites.

- Analytical Detection (LC-MS/MS):
 - Target metabolites: Serine, Glycine, Malate, Hexose-6-Phosphate.
 - Flux Signature:
 - Serine Cycle: Look for [1-¹³C]Serine (derived from [¹³C]Formaldehyde + Glycine).
 - RuMP Cycle: Look for [1-¹³C]Hexose-6-P (derived from [¹³C]Formaldehyde + Ribulose-5-P).

Data Visualization & Pathway Logic

The following diagram illustrates the two distinct pathways discussed: the synthetic route (Henry Reaction) and the biological route (NMO activity).



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Figure 1: Dual utilization pathways of **Nitromethane-¹³C**. Top: Chemical synthesis of labeled sugars. Bottom: Bacterial detoxification and C1 assimilation.

Critical Considerations for Data Interpretation

- Isotopic Dilution: In Protocol B, if the bacteria produce formaldehyde internally (e.g., from degradation of methylated amines), the
 - enrichment of the intracellular formaldehyde pool will be diluted. You must measure the Fractional Enrichment (FE) of the product (Serine) relative to the substrate to calculate the dilution factor.
- Toxicity Control: Nitromethane inhibits Methyl-Coenzyme M Reductase in methanogens. Ensure your strain is not an obligate methanogen unless inhibition is the study goal. For aerobic methylotrophs, concentrations >10mM can cause general oxidative stress, skewing flux toward maintenance energy (CO₂ production) rather than biomass.
- NMR vs. MS Sensitivity:
 - Use LC-MS/MS for Protocol B (biological flux) due to the low intracellular concentrations of formaldehyde intermediates.
 - Use
 - NMR for Protocol A (synthesis) to confirm the positional fidelity (C1 vs C2) of the synthesized sugar.

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